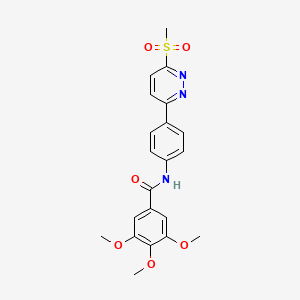
1-fluoro-2-isothiocyanato-3-methylBenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-2-isothiocyanato-3-methylbenzene is an organic compound with the molecular formula C8H6FNS. It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, an isothiocyanate group, and a methyl group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-2-isothiocyanato-3-methylbenzene can be synthesized through a multi-step process involving the introduction of the fluorine, isothiocyanate, and methyl groups onto the benzene ring. One common method involves the following steps:
Nitration: Benzene is nitrated to form nitrobenzene.
Reduction: Nitrobenzene is reduced to aniline.
Fluorination: Aniline is fluorinated to introduce the fluorine atom.
Isothiocyanation: The fluorinated aniline is treated with thiophosgene to introduce the isothiocyanate group.
Methylation: Finally, the compound is methylated to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-2-isothiocyanato-3-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the benzene ring.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution and addition reactions.
Oxidizing Agents: Such as potassium permanganate, are used for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride, are used for reduction reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Addition Products: Addition of nucleophiles to the isothiocyanate group results in thiourea derivatives.
Scientific Research Applications
1-Fluoro-2-isothiocyanato-3-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its reactive isothiocyanate group.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-fluoro-2-isothiocyanato-3-methylbenzene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity makes it useful in enzyme inhibition studies, where it can modify active sites of enzymes, thereby inhibiting their activity. The fluorine atom and methyl group also contribute to the compound’s overall reactivity and stability.
Comparison with Similar Compounds
1-Fluoro-2-isothiocyanato-4-methylbenzene: Similar structure but with the methyl group in a different position.
1-Fluoro-2-isothiocyanato-3-chlorobenzene: Similar structure but with a chlorine atom instead of a methyl group.
1-Fluoro-2-isothiocyanato-3-nitrobenzene: Similar structure but with a nitro group instead of a methyl group.
Uniqueness: 1-Fluoro-2-isothiocyanato-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and applications. The combination of the fluorine atom, isothiocyanate group, and methyl group provides a distinct set of chemical properties that are valuable in various research and industrial contexts.
Properties
IUPAC Name |
1-fluoro-2-isothiocyanato-3-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNS/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEGYOQWTICQQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)N=C=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2360970.png)


methyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B2360977.png)
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2360980.png)



![5-((2-Fluorophenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2360986.png)
